tert-butyl N-(cyclopropylmethyl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(cyclopropylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)10-6-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOIEEISPMGDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897932-58-0 | |
| Record name | tert-butyl N-(cyclopropylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: tert-Butyl N-(cyclopropylmethyl)carbamate (CAS 897932-58-0)
[1][2]
Executive Summary
tert-Butyl N-(cyclopropylmethyl)carbamate (CAS 897932-58-0), often referred to as N-Boc-cyclopropylmethylamine , is a critical aliphatic building block in medicinal chemistry. It serves as a protected precursor for introducing the cyclopropylmethyl motif —a structural element increasingly favored in drug discovery for its ability to modulate metabolic stability and lipophilicity without significantly altering steric bulk compared to isobutyl or isopropyl groups.
This guide provides a comprehensive technical analysis of the molecule, detailing its physiochemical profile, optimized synthesis protocols, strategic applications in structure-activity relationship (SAR) studies, and handling requirements.
Part 1: Chemical Identity & Physiochemical Profile[3][4]
This section consolidates the core data required for analytical verification and experimental planning.
Nomenclature & Identification
| Parameter | Detail |
| CAS Number | 897932-58-0 |
| IUPAC Name | This compound |
| Synonyms | N-Boc-aminomethylcyclopropane; (Cyclopropylmethyl)carbamic acid tert-butyl ester |
| Molecular Formula | C₉H₁₇NO₂ |
| SMILES | CC(C)(C)OC(=O)NCC1CC1 |
| InChI Key | ZPOIEEISPMGDRW-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Note |
| Molecular Weight | 171.24 g/mol | Suitable for fragment-based drug design (FBDD). |
| Physical State | Liquid | Colorless to pale yellow oil at RT. |
| Boiling Point | ~215°C (Predicted) | Typically distilled under reduced pressure. |
| Density | ~0.98 g/cm³ | |
| Solubility | Soluble in organic solvents | DCM, THF, Ethyl Acetate, Methanol. Insoluble in water. |
| pKa | ~12.5 (Amide NH) | Non-ionizable under physiological pH. |
Part 2: Synthetic Routes & Optimization
The synthesis of CAS 897932-58-0 follows a standard nucleophilic substitution pathway using Cyclopropylmethanamine and Di-tert-butyl dicarbonate (Boc₂O) . While conceptually simple, controlling stoichiometry and temperature is vital to prevent side reactions (e.g., formation of ureas).
Optimized Synthesis Protocol
Objective: Synthesis of this compound on a 10g scale.
-
Reagents:
-
Cyclopropylmethanamine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or NaOH (aqueous conditions)
-
Solvent: Dichloromethane (DCM) or THF/H₂O (1:1)
-
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Cyclopropylmethanamine (1.0 eq) and DCM (10 mL/g). Cool to 0°C using an ice bath to mitigate the exotherm.
-
Base Addition: Add Triethylamine (1.5 eq) dropwise. Stir for 10 minutes.
-
Protection: Dissolve Boc₂O (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.
-
Validation: Monitor by TLC (Stain: Ninhydrin). The starting amine spot (polar) should disappear; the product spot (less polar) will appear.
-
-
Workup:
-
Purification: The crude oil is often >95% pure. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).
Synthesis Workflow Diagram
Figure 1: Step-by-step workflow for the Boc-protection of cyclopropylmethanamine.
Part 3: Application in Drug Design
The primary utility of CAS 897932-58-0 lies in its ability to introduce the cyclopropylmethyl group. This moiety is a strategic bioisostere used to optimize the pharmacokinetic (PK) properties of lead compounds.
The Cyclopropyl Advantage
Researchers utilize this building block to replace alkyl chains (ethyl, isopropyl, isobutyl) for three specific mechanistic reasons:
-
Metabolic Stability (CYP450 Blocking):
-
Alkyl chains are prone to oxidation at the terminal or penultimate carbons by Cytochrome P450 enzymes.
-
The cyclopropyl C-H bonds possess higher bond dissociation energy (approx. 106 kcal/mol) compared to acyclic alkyl C-H bonds (approx. 98 kcal/mol). This makes the ring significantly more resistant to oxidative metabolism (hydroxylation).
-
-
Conformational Restriction:
-
The cyclopropyl ring locks the conformation of the side chain, reducing the entropic penalty upon binding to a target protein.
-
-
Lipophilicity Modulation:
-
It maintains lipophilicity for membrane permeability without the steric bulk of a tert-butyl group.
-
Strategic Decision Logic
Figure 2: Decision logic for selecting the cyclopropylmethyl motif to resolve metabolic instability.
Part 4: Deprotection & Downstream Chemistry
To utilize CAS 897932-58-0 as a linker, the Boc group must be removed to liberate the amine for coupling (e.g., amide bond formation, reductive amination).
Standard Deprotection Protocol
Reagent: Trifluoroacetic Acid (TFA) in DCM or 4M HCl in Dioxane.
-
Dissolution: Dissolve CAS 897932-58-0 in DCM (10 volumes).
-
Acidolysis: Add TFA (10–20 equivalents) slowly at RT.
-
Monitoring: Evolution of CO₂ gas indicates reaction progress.
-
Isolation: Concentrate to dryness. The product will be the TFA salt of cyclopropylmethylamine.
-
Note: If the free base is required, perform a basic workup (Na₂CO₃) or use an ion-exchange resin.
-
Part 5: Safety & Handling (EHS)
While the Boc-protected form is relatively stable, standard laboratory safety protocols apply.
| Hazard Class | H-Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle in a fume hood, especially during deprotection where isobutylene and CO₂ are evolved.
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term storage) to prevent slow hydrolysis or degradation.
References
-
Sigma-Aldrich. (n.d.). This compound Product Analysis. Retrieved from
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry mechanics).
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7][8] Journal of Medicinal Chemistry, 59(19), 8712–8756. [9]
- Barnes-Seeman, D. (2016). The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry. (Context for metabolic stability claims).
Sources
- 1. Lab Reporter [fishersci.co.uk]
- 2. dick-blick.com [dick-blick.com]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. 897932-58-0|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. nbinno.com [nbinno.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of tert-Butyl N-(Cyclopropylmethyl)carbamate
The following technical guide is structured to provide an exhaustive profile of tert-butyl N-(cyclopropylmethyl)carbamate , moving beyond simple physical constants to actionable synthetic and analytical intelligence.
Part 1: Executive Chemical Profile
In the context of drug discovery, This compound (CAS: 897932-58-0) serves as a critical protected amine intermediate. It allows for the introduction of the cyclopropylmethyl motif—a privileged pharmacophore known for improving metabolic stability and potency—while masking the nucleophilic nitrogen during multi-step synthesis.
Core Physicochemical Data
| Property | Value | Technical Note |
| Molecular Weight | 171.24 g/mol | Essential for stoichiometric calculations in coupling reactions. |
| Molecular Formula | High H/C ratio indicates significant lipophilic character ( | |
| CAS Registry Number | 897932-58-0 | Primary identifier for the N-Boc protected species. |
| Physical State | Low-melting Solid / Liquid | Melting point approx. 35–36°C. Often appears as a viscous oil at room temperature. |
| Solubility | Soluble in organic solvents | Excellent solubility in DCM, THF, EtOAc; insoluble in water. |
| Boiling Point | ~240°C (Predicted) | High boiling point allows for purification via high-vacuum distillation if necessary. |
Part 2: Synthetic Utility & Pharmacophore Logic
Why This Molecule Matters
The cyclopropylmethyl group is not merely a structural spacer. In medicinal chemistry, it is frequently employed to:
-
Block Metabolic Dealkylation: Unlike N-ethyl or N-methyl groups, the cyclopropyl ring resists cytochrome P450-mediated oxidation, extending the half-life of the parent drug.
-
Enhance Potency: The cyclopropyl ring is rigid and lipophilic, often filling hydrophobic pockets in target proteins more effectively than flexible alkyl chains.
Reaction Workflow Visualization
The following diagram illustrates the standard workflow for synthesizing and utilizing this intermediate, ensuring the cyclopropyl ring remains intact.
Figure 1: Synthetic lifecycle of the carbamate, highlighting the protection and deprotection vectors.[1]
Part 3: Validated Synthesis Protocol
Objective: Preparation of this compound on a multigram scale. Safety Warning: Cyclopropylmethanamine is volatile and an irritant. Work in a fume hood.
Materials
-
Substrate: Cyclopropylmethanamine (1.0 eq)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 eq) -
Base: Triethylamine (
) (1.2 eq) or DIPEA -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with Cyclopropylmethanamine (10 mmol) and dry DCM (30 mL). Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents uncontrolled exotherms and minimizes side reactions.
-
Base Addition: Add Triethylamine (12 mmol) dropwise. Stir for 10 minutes.
-
Reagent Addition: Dissolve
(11 mmol) in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.
-
Monitoring: Use TLC (Solvent: 10% EtOAc/Hexane). The amine spot (ninhydrin active) should disappear.
-
-
Workup (Self-Validating Step):
-
Wash the reaction mixture with 1M Citric Acid or 0.5M HCl (2 x 15 mL). Scientific Logic: This removes any unreacted amine and the triethylamine, ensuring the organic layer contains only the neutral carbamate and excess Boc anhydride.
-
Wash with saturated
(to remove citric acid traces) and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude material is often pure enough (>95%) for use. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Part 4: Analytical Validation (Self-Check)
To ensure the molecular weight (171.24 g/mol ) and structure are correct, compare your isolated product against these characteristic spectral signatures.
Proton NMR ( NMR, 400 MHz, )
The spectrum should display four distinct signal regions. If these are absent, the reaction failed.
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 4.60 - 4.80 | Broad Singlet | 1H | NH (Carbamate proton). Exchangeable with |
| 2.95 - 3.05 | Doublet / Broad | 2H | |
| 1.45 | Singlet | 9H | |
| 0.90 - 1.05 | Multiplet | 1H | CH (Cyclopropyl methine). |
| 0.45 - 0.55 | Multiplet | 2H | Cyclopropyl |
| 0.15 - 0.25 | Multiplet | 2H | Cyclopropyl |
Mass Spectrometry (LC-MS)
-
Observed Ion
: Often weak or absent due to Boc fragmentation. -
Diagnostic Ion
: 194.2 Da (Strong signal). -
Fragment Ion
: ~116 Da. -
Fragment Ion
: ~72 Da (Cyclopropylmethanamine core).
Part 5: Deprotection Dynamics
When the protecting group is no longer needed, it must be removed without opening the cyclopropyl ring. The cyclopropyl group is generally stable to standard Boc deprotection conditions, but "homo-allylic" style rearrangements can occur under extreme forcing conditions.
Mechanism of Acidic Cleavage
Figure 2: Mechanistic pathway for the removal of the Boc group using Trifluoroacetic Acid (TFA).
Recommended Protocol: Treat the carbamate with TFA/DCM (1:1 v/v) at 0°C for 30 minutes, then warm to RT for 1 hour. Evaporate excess TFA immediately to avoid prolonged exposure, which could theoretically degrade the cyclopropyl ring if left for days.
References
-
Sigma-Aldrich. this compound Product Sheet. CAS 897932-58-0.[2] Retrieved from
-
PubChem. Compound Summary for Cyclopropylmethylamine Derivatives. National Library of Medicine. Retrieved from
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry stability and protocols).
-
ChemicalBook. this compound Properties and NMR data. Retrieved from
Sources
N-Boc-cyclopropylmethylamine PubChem CID and chemical data
Topic: N-Boc-cyclopropylmethylamine PubChem CID and chemical data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Intermediate for Medicinal Chemistry and Drug Design
Executive Summary
N-Boc-cyclopropylmethylamine (also known as tert-butyl (cyclopropylmethyl)carbamate) is a critical building block in modern drug discovery. It serves as a protected form of cyclopropylmethylamine, a motif widely employed to enhance the metabolic stability and potency of pharmaceutical candidates. The cyclopropyl group acts as a bioisostere for alkyl chains or phenyl rings, often improving the pharmacokinetic profile by reducing susceptibility to oxidative metabolism (e.g., by CYP450 enzymes) and restricting conformational freedom.
This guide provides a comprehensive technical analysis of N-Boc-cyclopropylmethylamine, including its chemical identity, validated synthesis protocols, spectroscopic signatures, and applications in the synthesis of kinase inhibitors and other therapeutic agents.
Chemical Identity & Data Sheet
| Property | Data |
| IUPAC Name | tert-butyl N-(cyclopropylmethyl)carbamate |
| Common Name | N-Boc-cyclopropylmethylamine |
| CAS Registry Number | 897932-58-0 |
| PubChem CID | Not assigned a unique, high-level CID in all public aggregators; often indexed under derivative salts or parent amine (CID 87561052 for amine). |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| SMILES | CC(C)(C)OC(=O)NCC1CC1 |
| Appearance | Pale yellow oil |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc, DMSO); insoluble in water. |
Synthetic Methodology
The synthesis of N-Boc-cyclopropylmethylamine is a standard protection reaction but requires precise control of stoichiometry and temperature to prevent bis-protection or side reactions.
Protocol: Boc-Protection of Cyclopropylmethylamine
Objective: Synthesis of tert-butyl (cyclopropylmethyl)carbamate from cyclopropylmethylamine hydrochloride or free base.[1]
Reagents:
-
Cyclopropylmethylamine (CAS 2516-47-4)[2]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (Catalytic)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve cyclopropylmethylamine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add Et₃N (1.2 equiv) dropwise. If using the hydrochloride salt of the amine, increase base to 2.2 equiv.
-
Catalyst: Add DMAP (0.05 equiv) to accelerate the reaction.
-
Boc Anhydride Addition: Dissolve Boc₂O (1.1 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–16 hours. Monitor progress by TLC (stain with ninhydrin or KMnO₄; the product is less polar than the amine).
-
Workup:
-
Purification: Concentrate under reduced pressure. The resulting pale yellow oil is often sufficiently pure (>95%) for downstream use. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Spectroscopic Validation
The following NMR data confirms the structure of the N-Boc protected intermediate.
¹H NMR (300 MHz, DMSO-d₆)
-
δ 7.0–6.7 ppm (br s, 1H): N-H (Carbamate proton, broad due to exchange/quadrupole).
-
δ 2.9–2.7 ppm (t, 2H): –N–CH ₂– (Methylene group adjacent to nitrogen).
-
δ 1.3 ppm (s, 9H): –C(CH ₃)₃ (Boc group, characteristic strong singlet).
-
δ 0.9–0.8 ppm (m, 1H): Cyclopropyl CH (Methine proton).
-
δ 0.4–0.3 ppm (m, 2H): Cyclopropyl CH ₂ (Ring protons).[4]
-
δ 0.1–0.05 ppm (m, 2H): Cyclopropyl CH ₂ (Ring protons).[4]
Note: Chemical shifts may vary slightly based on concentration and solvent (e.g., CDCl₃ vs. DMSO-d₆).
Reactivity & Applications in Drug Design
N-Boc-cyclopropylmethylamine is a "masked" nucleophile. The Boc group renders the nitrogen non-nucleophilic, allowing for chemical modifications on other parts of a complex molecule or allowing the N-alkylation of the carbamate itself before deprotection.
Core Workflows
-
N-Alkylation: The carbamate nitrogen can be deprotonated (e.g., with NaH in DMF) and alkylated with alkyl halides (R-X) to form tertiary amines after deprotection.
-
Deprotection: Removal of the Boc group releases the secondary or primary amine salt, ready for coupling with carboxylic acids, sulfonyl chlorides, or aryl halides (via Buchwald-Hartwig amination).
-
Trk Kinase Inhibitors: This scaffold is specifically cited in the synthesis of Tropomyosin Receptor Kinase (Trk) inhibitors, used for treating pain and cancer.[4] The cyclopropylmethyl group fits into hydrophobic pockets of the kinase ATP-binding site.
Visual Workflow: Synthesis & Utilization Cycle
Figure 1: Synthetic workflow for the protection, functionalization, and deprotection of cyclopropylmethylamine.
Safety & Handling (LCSS)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during the Boc-protection step where CO₂ gas may be evolved upon workup or if using specific reagents.
-
Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation or hydrolysis over long periods.
References
-
PubChem Compound Summary. Cyclopropylmethylamine (Parent Amine). National Center for Biotechnology Information. PubChem CID 87561052.[5] Link
-
World Intellectual Property Organization (WIPO). Substituted Pyrazolo[1,5-a]pyridine Compounds as Trk Kinase Inhibitors. WO 2013/088256 A1. (Describes synthesis of Int-36: tert-butyl (cyclopropylmethyl)carbamate). Link
-
Chemical Book. N-Cyclopropylmethylamine Product Data. (Provides CAS 2516-47-4 and basic physical properties). Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[6] 3rd Ed., Wiley-Interscience. (Standard protocols for Boc protection and deprotection).
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Cyclopropylmethylamine _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Cyclopropylmethylamine | 2516-47-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. WO2013012723A1 - Novel 2-piperidin-1-yl-acetamide compounds for use as tankyrase inhibitors - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Yield Boc Protection of Aminomethylcyclopropane
Executive Summary
This guide details the procedural framework for the tert-butyloxycarbonyl (Boc) protection of aminomethylcyclopropane (cyclopropylmethanamine). This transformation is a critical first step in fragment-based drug discovery (FBDD), where the cyclopropyl moiety is frequently employed to improve metabolic stability and pharmacokinetic profiles compared to standard alkyl chains.
While the reaction is chemically straightforward, the specific physical properties of the cyclopropylmethyl amine (volatility, nucleophilicity) and the stability of the cyclopropyl ring require tailored workup procedures to maximize yield (>90%) and purity. Two protocols are provided: a Standard Homogeneous Method (DCM) for discovery-scale synthesis and a Green Biphasic Method (Water/THF) suitable for scale-up.
Mechanistic Insight & Strategic Considerations
The Chemistry
The reaction proceeds via the nucleophilic attack of the primary amine nitrogen onto the carbonyl carbon of di-tert-butyl dicarbonate (
Critical Control Points (Expertise & Experience)
-
Substrate Volatility: Aminomethylcyclopropane is a low-molecular-weight amine. While its boiling point (~86°C) is manageable, significant loss can occur during concentration if the free base is left in solution under vacuum. Strategy: Ensure complete conversion to the carbamate before aggressive evaporation.
-
Cyclopropyl Ring Stability: The cyclopropyl ring is stable to the basic conditions of Boc protection. However, it is sensitive to strong acids which can trigger ring-opening or rearrangement to cyclobutyl/homoallyl cations. Strategy: Avoid strong HCl washes during workup. Use dilute Citric Acid (10% w/v) or Potassium Bisulfate (
) to remove unreacted amine. -
Thermodynamics: The reaction is exothermic and generates gas (
). Strategy: Controlled addition of at 0°C is mandatory to prevent thermal runaway and solvent bumping.
Reaction Mechanism Diagram
Figure 1: Mechanism of Boc protection via nucleophilic acyl substitution.
Materials & Equipment
| Reagent/Equipment | Specification | Role |
| Aminomethylcyclopropane | CAS: 2516-47-4, >98% | Starting Material |
| Di-tert-butyl dicarbonate | Protecting Group Source | |
| Triethylamine ( | Dry, >99% | Base (Method A) |
| Sodium Hydroxide ( | 1N Aqueous Solution | Base (Method B) |
| Dichloromethane ( | Anhydrous | Solvent (Method A) |
| Tetrahydrofuran ( | HPLC Grade | Solvent (Method B) |
| Citric Acid | 10% w/v Aqueous | Mild Acid Wash |
Method A: Standard Homogeneous Protocol (DCM/TEA)
Recommended for discovery chemistry (100 mg to 10 g scale).
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add Aminomethylcyclopropane (1.0 equiv) and Dichloromethane (DCM) (concentration 0.2 M).
-
Base Addition: Add Triethylamine (
) (1.2 equiv). Cool the mixture to 0°C using an ice bath. -
Reagent Addition: Dissolve
(1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.-
Note: Gas evolution (
) will be observed.[2] Ensure the system is vented.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (23°C) . Stir for 4–6 hours.
-
Validation: Check completion by TLC (See Section 6).[1]
-
-
Workup (The "Soft Acid" Wash):
-
Dilute reaction with excess DCM.
-
Wash organic phase with 10% Citric Acid (2x) to remove unreacted amine and TEA.
-
Wash with Saturated
(1x) and Brine (1x).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo (bath temp <40°C). -
Result: The product, tert-butyl (cyclopropylmethyl)carbamate, is typically obtained as a colorless oil or low-melting solid that crystallizes upon standing in the fridge.
Method B: Green Biphasic Protocol (Water/THF)
Recommended for scale-up (>10 g) or when avoiding chlorinated solvents.
Step-by-Step Procedure
-
Setup: Use a flask open to air (or loosely capped) due to
generation. -
Solvation: Dissolve Aminomethylcyclopropane (1.0 equiv) in THF (0.5 M relative to amine).
-
Base Addition: Add 1N NaOH solution (1.5 equiv).
-
Reagent Addition: Add
(1.1 equiv) in one portion (if scale <5g) or dropwise (if scale >5g) at 0°C . -
Reaction: Stir vigorously at Room Temperature for 12 hours (overnight).
-
Note: Vigorous stirring is essential to maximize surface area between the aqueous and organic phases.
-
-
Workup:
-
Evaporate the bulk of the THF on a rotary evaporator (careful of bumping).
-
Extract the remaining aqueous residue with Ethyl Acetate (EtOAc) (3x).
-
Wash combined organics with 10% Citric Acid (1x) and Brine (1x).
-
-
Isolation: Dry over
, filter, and concentrate to dryness.
Workflow Diagram
Figure 2: Optimized workup workflow to ensure removal of starting material without damaging the cyclopropyl ring.
Process Analytical Technology (PAT) & QC
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization:
-
UV: Weak absorption (carbamates are not strongly UV active unless conjugated).
-
Ninhydrin Stain: The starting material (free amine) will stain Red/Purple . The product (Boc-amine) will generally not stain or stain very faintly yellow/brown upon strong heating.
-
Iodine (
): Stains the hydrophobic Boc group (Yellow/Brown spots).
-
Expected NMR Data
-
NMR (
, 400 MHz):- 4.70 (br s, 1H, NH ),
-
2.98 (t, 2H, CH
-N), -
1.44 (s, 9H, C(CH
) ), -
0.95 (m, 1H, CH-ring),
-
0.50 (m, 2H, ring CH
), -
0.20 (m, 2H, ring CH
).
-
Interpretation: Look for the disappearance of the broad amine peak of the starting material and the appearance of the strong singlet at 1.44 ppm (Boc group).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of SM or Product | Avoid high vacuum for extended periods. Do not heat bath >40°C during concentration. |
| Residual Amine | Incomplete Reaction | Check pH of reaction; ensure it remains basic (pH > 9). Add 0.1 equiv more |
| Ring Opening | Acidic Workup too strong | STOP using 1N HCl. Switch to Citric Acid or Phosphate Buffer (pH 4-5). |
| Oil vs Solid | Impurities preventing crystallization | The product is a low-melting solid. Dry thoroughly under high vacuum (briefly) and seed with a crystal if available, or store in freezer (-20°C). |
References
- General Boc Protection Methodology: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Specific Application to Cyclopropylmethyl Amines
-
Wang, Q.; et al. "Discovery of HCV NS3/4A Protease Inhibitors..." Journal of Medicinal Chemistry, 2012 , 55(11), 5361–5374.
-
- Scale-Up Considerations (Biphasic Conditions): Keller, L.; et al. "Scale-up of Boc-Protection." Organic Process Research & Development, 2010, 14, 688.
-
Cyclopropyl Cation Stability
-
Olah, G. A.; et al. "Stable Carbocations." Chemical Reviews, 1974 , 74(3), 343–404.
-
Sources
Application Notes and Protocols for the Scale-Up Synthesis of N-Boc-Cyclopropylmethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Boc-Cyclopropylmethylamine Moiety in Modern Drug Discovery
N-Boc-cyclopropylmethylamine is a critical building block in contemporary medicinal chemistry. The cyclopropylmethylamine scaffold is a prevalent structural motif in a multitude of biologically active compounds, prized for its ability to confer unique conformational constraints and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle, enabling the strategic incorporation of the cyclopropylmethylamine unit into complex molecular architectures.[1][2] This guide offers a comprehensive overview of the scalable synthesis of N-Boc-cyclopropylmethylamine, focusing on practical, field-proven methodologies suitable for drug development campaigns.
Strategic Considerations for Scale-Up Synthesis
The successful scale-up of any chemical synthesis requires careful consideration of factors beyond mere chemical feasibility. For N-Boc-cyclopropylmethylamine, the primary synthetic strategies revolve around two core transformations: the synthesis of the parent amine, cyclopropylmethylamine, followed by its protection with the Boc group.
Choosing the Optimal Route to Cyclopropylmethylamine
Several synthetic routes to cyclopropylmethylamine have been reported, each with its own set of advantages and disadvantages for large-scale production.[3]
-
From Cyclopropanecarboxaldehyde via Reductive Amination: This method involves the reaction of cyclopropanecarboxaldehyde with an amine source, followed by reduction. While conceptually straightforward, the handling of the volatile and potentially unstable aldehyde on a large scale can present challenges.[3][4]
-
From Cyclopropanecarboxylic Acid Derivatives: This route often involves the conversion of cyclopropanecarboxylic acid to the corresponding amide, followed by a Hofmann rearrangement or reduction. While effective, the multi-step nature of this sequence can impact overall yield and process efficiency.[5]
-
From Cyclopropyl Cyanide via Reduction: The catalytic hydrogenation of cyclopropyl cyanide is a highly attractive route for industrial-scale synthesis.[6] This method utilizes readily available starting materials and offers a direct, atom-economical pathway to the desired amine. Careful selection of the catalyst and reaction conditions is crucial to prevent ring-opening of the strained cyclopropyl group.[6]
For the purposes of this guide, we will focus on the synthesis of cyclopropylmethylamine via the reduction of cyclopropyl cyanide, followed by Boc protection. This approach is often favored for its scalability and cost-effectiveness.
Visualizing the Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process, starting from the readily available cyclopropyl cyanide.
Caption: Overall synthetic workflow for N-Boc-cyclopropylmethylamine.
Detailed Experimental Protocols
The following protocols are designed to be scalable and have been adapted from established procedures. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Part 1: Scale-Up Synthesis of Cyclopropylmethylamine from Cyclopropyl Cyanide
This protocol details the catalytic hydrogenation of cyclopropyl cyanide to afford cyclopropylmethylamine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyclopropyl Cyanide | 67.09 | 100 g | 1.49 | |
| Raney Nickel (slurry in water) | - | ~20 g (wet weight) | - | Catalyst |
| Anhydrous Ethanol | 46.07 | 1 L | - | Solvent |
| Ammonia (7N solution in Methanol) | 17.03 | 150 mL | 1.05 | To suppress secondary amine formation |
| Hydrogen Gas | 2.02 | - | - | High pressure |
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a mechanical stirrer, pressure gauge, and thermocouple.
-
Glassware for work-up and distillation.
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (20 g) with anhydrous ethanol (3 x 50 mL) to remove water.
-
Reaction Setup: To the high-pressure autoclave, add the washed Raney Nickel catalyst, anhydrous ethanol (1 L), and the 7N solution of ammonia in methanol (150 mL).
-
Addition of Starting Material: Add cyclopropyl cyanide (100 g, 1.49 mol) to the autoclave.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to 500 psi.
-
Reaction: Begin stirring and heat the reaction mixture to 60 °C. Maintain the hydrogen pressure at 500 psi. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitoring: Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with anhydrous ethanol (2 x 100 mL). Caution: Raney Nickel is pyrophoric and must be kept wet at all times. Do not allow the filter cake to dry.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude cyclopropylmethylamine can be purified by fractional distillation.
Expected Outcome: This procedure should yield cyclopropylmethylamine as a colorless liquid with a typical yield of 70-80%.
Part 2: Scale-Up Synthesis of N-Boc-Cyclopropylmethylamine
This protocol describes the Boc protection of cyclopropylmethylamine using di-tert-butyl dicarbonate (Boc anhydride).
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyclopropylmethylamine | 71.12 | 50 g | 0.70 | From Part 1 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 160 g | 0.73 | 1.05 equivalents |
| Dichloromethane (DCM) | 84.93 | 500 mL | - | Solvent |
| Sodium Bicarbonate (sat. aq. solution) | 84.01 | 250 mL | - | For work-up |
| Brine (sat. aq. NaCl solution) | - | 250 mL | - | For work-up |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | Drying agent |
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopropylmethylamine (50 g, 0.70 mol) in dichloromethane (500 mL).
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (160 g, 0.73 mol) in dichloromethane (100 mL) and add it to the addition funnel. Add the Boc anhydride solution dropwise to the stirred solution of the amine over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is no longer visible.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (250 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (250 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product is often of sufficient purity for further use. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.
Expected Outcome: This procedure should yield N-Boc-cyclopropylmethylamine as a colorless to pale yellow oil with a typical yield of 90-95%.
Mechanism of Boc Protection
The Boc protection of an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2] This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group that subsequently decomposes to carbon dioxide and tert-butoxide.
Caption: Mechanism of Boc protection of an amine.
Safety Considerations
-
Cyclopropyl Cyanide: This is a toxic and flammable liquid. Handle with care in a well-ventilated fume hood.
-
Raney Nickel: Highly pyrophoric when dry. Always keep the catalyst slurry wet with a solvent.[6]
-
Hydrogen Gas: Highly flammable and explosive. Use in a properly rated high-pressure reactor and ensure the area is free of ignition sources.
-
Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a lachrymator and can cause respiratory irritation.[7][8] It is also moisture-sensitive and can decompose to generate CO₂ pressure in a sealed container.[1]
-
Sodium Triacetoxyborohydride (if used in alternative reductive amination): This reagent is water-reactive and can release flammable gases.[9][10][11][12][13] It is also an irritant.[9][11] Handle in a dry, inert atmosphere.
Conclusion
The synthesis of N-Boc-cyclopropylmethylamine is a critical process in the development of many pharmaceutical candidates. The two-step approach, involving the reduction of cyclopropyl cyanide followed by Boc protection, offers a scalable and efficient route to this valuable building block. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can confidently produce high-quality N-Boc-cyclopropylmethylamine for their synthetic needs.
References
- Lifechem Pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- TCI AMERICA. Cyclopropylmethylamine | 2516-47-4.
- AK Scientific, Inc. Sodium triacetoxyborohydride - Safety Data Sheet.
- Merck. (2024, November 4). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet.
- ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm.
- Apollo Scientific. Sodium triacetoxyborohydride - Safety Data Sheet.
- Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
- Novachem. (2018, September 3). Sodium triacetoxyborohydride - Safety Data Sheet.
- Tokyo Chemical Industry UK Ltd. Cyclopropylmethylamine | 2516-47-4.
- Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
- Ataman Kimya. CYCLOPROPYLAMINE.
- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
- PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- PubMed Central. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Organic Syntheses. DI-tert-BUTYL DICARBONATE.
- Pipeline and Hazardous Materials Safety Administration. (2009, June 19). Safety Data Sheet: Di-tert-butyl dicarbonate.
- Benchchem. Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
- Tokyo Chemical Industry (India) Pvt. Ltd. Cyclopropylmethylamine | 2516-47-4.
- Wikipedia. Di-tert-butyl dicarbonate.
- Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate.
- Royal Society of Chemistry. Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems.
- Hebei Boze Chemical Co., Ltd. (2019, August 10). Di-Tert-Butyl Dicarbonate.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
- Google Patents. EP0205403B1 - Process for the manufacture of cyclopropylamine.
- Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- ResearchGate. (2025, August 9). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate.
- ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Google Patents. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
- ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 6. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 7. phmsa.dot.gov [phmsa.dot.gov]
- 8. carlroth.com [carlroth.com]
- 9. lifechempharma.com [lifechempharma.com]
- 10. aksci.com [aksci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. dl.novachem.com.au [dl.novachem.com.au]
Troubleshooting & Optimization
Technical Support Center: Stability & Deprotection of tert-butyl N-(cyclopropylmethyl)carbamate
[1]
Topic: Stability and Deprotection Protocols in Acidic Media Target Molecule: tert-butyl N-(cyclopropylmethyl)carbamate (CAS: Various / Generic Structure) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Diagnostic Overview: The Stability Paradox
A common anxiety when working with This compound is the fear of cyclopropane ring opening during acidic deprotection.[1]
The Short Answer: The cyclopropyl ring is stable under standard Boc-deprotection conditions (e.g., HCl/Dioxane, TFA/DCM).[1]
The Technical Reality: The stability relies on the site of protonation.
-
Path A (Desired): Protonation of the carbamate carbonyl oxygen leads to the cleavage of the tert-butyl group. The resulting amine is immediately protonated to form an ammonium salt (
).[1] The ammonium group is electron-withdrawing, which destabilizes any potential carbocation formation at the adjacent methylene position, effectively "locking" the cyclopropyl ring against rearrangement. -
Path B (Undesired): Ring opening (homoallyl rearrangement) typically requires the formation of a cyclopropylcarbinyl cation .[1] Because the nitrogen atom prevents the formation of this cation during standard deprotection, ring opening is rare unless the reaction is heated excessively or exposed to superacids/strong Lewis acids that can attack the ring directly.
Mechanistic Pathway Visualization
The following diagram illustrates the divergence between the standard deprotection pathway and the theoretical risk of ring opening.
Caption: Figure 1. Kinetic competition between Boc-cleavage (Green path) and Ring-opening (Red path).[1] Under standard conditions (<40°C), the Green path is exclusive.[1]
Troubleshooting Guide
Use this matrix to diagnose issues observed during the deprotection step.
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion | Acid concentration too low or equilibrium issue.[1] | Increase Acid: Ensure at least 5-10 eq. of acid (TFA or HCl).Time: Extend reaction time to 2-4 hours.Avoid: Do not heat above 40°C to "force" it. |
| New Impurity (Alkene Region) | t-Butyl Cation Trapping: The tert-butyl cation reacted with the amine or the ring (rare).[1] | Add Scavenger: Add 2-5% Triethylsilane (TES) or Thioanisole to quench the t-butyl cation.Check Solvent: Avoid nucleophilic solvents that might participate.[1] |
| Ring Opening (NMR: | Thermal Degradation: Reaction temperature was too high. | Cool Down: Perform addition at 0°C and warm only to Room Temp (20-25°C).Switch Acid: If using neat TFA, switch to 4M HCl in Dioxane (milder thermal profile). |
| Sticky Gum / Oil Product | Hygroscopic Salt: The HCl or TFA salt is holding water/solvent.[1] | Trituration: Add cold diethyl ether ( |
Validated Experimental Protocols
These protocols are designed to maximize yield while preserving the cyclopropyl ring.[1]
Method A: HCl in Dioxane (Standard / Scalable)
Best for: Creating a solid hydrochloride salt that is easy to handle.[1]
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous 1,4-dioxane (5 mL per gram of substrate).
-
Note: Ethyl acetate can be used as a substitute solvent if dioxane is undesirable.[1]
-
-
Acid Addition: Cool the solution to 0°C (ice bath). Add 4M HCl in Dioxane (5.0 - 10.0 equiv) dropwise.[1]
-
Why 0°C? Controls the exotherm to prevent thermal ring stress.[1]
-
-
Reaction: Remove ice bath and stir at room temperature (20-25°C) for 2–4 hours.
-
Monitoring: Check TLC (stain with Ninhydrin; free amine will stain, Boc-protected will not) or LCMS.[1]
-
-
Workup:
-
Validation:
NMR ( or ) should show the disappearance of the singlet at ppm (Boc) and retention of cyclopropyl multiplets at ppm.[1]
Method B: TFA / DCM (Scavenger Enhanced)
Best for: Small scale or when the amine will be used immediately in a subsequent step.[1]
-
Preparation: Dissolve substrate in Dichloromethane (DCM).
-
Scavenger (Optional but Recommended): Add Triethylsilane (TES) (2.0 equiv) or Thioanisole .[1]
-
Role: Scavenges the tert-butyl cation to prevent alkylation of the cyclopropyl ring or the amine.
-
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (Volume ratio: 1:4 TFA:DCM or 1:1 for difficult substrates) at 0°C.
-
Reaction: Stir at 0°C for 10 mins, then warm to RT for 1–2 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
Warning: Residual TFA can form a salt that is an oil.[1]
-
Decision Tree: Protocol Selection
Caption: Figure 2. Workflow for selecting the appropriate deprotection reagent.
Frequently Asked Questions (FAQs)
Q: Can I use concentrated Hydrochloric Acid (aqueous) for this reaction?
A: While possible, it is not recommended .[1] Aqueous conditions can complicate the isolation of the water-soluble amine salt. Furthermore, strong aqueous mineral acids (like conc.[1]
Q: I see a peak at 1.3 ppm in NMR, is my Boc group still there? A: Not necessarily. If you used Method A (HCl/Dioxane), the byproduct is tert-butyl chloride (or tert-butanol if water was present).[1] These have signals near the original Boc region.[1] Ensure you dry the sample thoroughly under high vacuum. The diagnostic change is the shift of the methylene protons adjacent to the nitrogen (usually shifts downfield by ~0.5 ppm upon deprotection).
Q: Do I need to worry about the "Cyclopropylcarbinyl Rearrangement"?
A: Generally, no. That rearrangement proceeds through a carbocation intermediate at the methylene position.[1] In this reaction, the nitrogen is protonated (
References
-
Kozhushkov, S. I., et al. (2011).[1][2] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006.[1]
- Relevance: Demonstrates the stability of cyclopropyl-amine motifs to HCl/Ether deprotection conditions with high yield (87%).
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] [1]
-
Relevance: Authoritative source on Boc deprotection mechanisms and compatibility.[1]
-
-
Common Organic Chemistry. (n.d.).[1] Boc Deprotection Mechanism - TFA.[1][3][4][5]
-
Relevance: Visual confirmation of the tert-butyl cation pathway vs. amine stability.[1]
-
Sources
- 1. CAS 902494-31-9: tert-butyl [1-(trifluoromethyl)cyclopropy… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
troubleshooting low yields in Boc-protection of cyclopropylamine derivatives
From: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields in Cyclopropylamine Derivatives Reference ID: KB-BOC-CPA-001
Executive Summary
While
This guide moves beyond generic textbook methods to address the specific physical and electronic properties of cyclopropylamines.
Part 1: Diagnostic Workflow
Before altering your chemistry, identify the specific failure mode using this logic tree.
Figure 1: Decision matrix for diagnosing yield loss in cyclopropylamine protection.
Part 2: Troubleshooting Modules
Module 1: The "Invisible" Product (Volatility)
Symptom: The reaction looks perfect on TLC, but after rotary evaporation, the flask is empty or contains significantly less mass than expected. Root Cause: Cyclopropylamine (bp ~50°C) and its simple N-Boc derivatives have high vapor pressures. N-Boc-cyclopropylamine can sublime under high vacuum (0.1 mmHg) even at room temperature.
Corrective Actions:
-
Stop the Vacuum Early: Do not dry to constant weight on a high-vacuum manifold. Remove bulk solvent on a rotavap at >100 mbar, then rely on a gentle stream of
to remove traces. -
Telescoping: If the N-Boc amine is an intermediate, do not isolate it. Perform the extraction, dry the organic layer (MgSO4), and proceed directly to the next step (e.g., alkylation or deprotection).
-
Boiling Point Elevation: If isolation is mandatory, consider using a heavier protecting group (e.g., Cbz) if compatible, or ensure the derivative has a molecular weight >200 g/mol by adding substituents before protection if possible.
Module 2: The Stalled Reaction (Steric Hindrance)
Symptom: Reaction stalls at 50-60% conversion despite excess
Corrective Action: Use Iodine Catalysis .[1]
Standard bases (
Figure 2: Iodine activates the Boc-anhydride, overcoming steric barriers in hindered amines.
Module 3: Solubility & Workup Losses
Symptom: Low mass recovery despite full conversion; product is not volatile. Root Cause: Cyclopropyl groups are lipophilic, but the carbamate (Boc) adds polarity. Small N-Boc-cyclopropylamines often have significant water solubility, especially in the presence of organic co-solvents (THF/Dioxane) used in the reaction.
Corrective Actions:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction. This forces the organic product out of the water phase (Hofmann effect).
-
Solvent Choice: Switch extraction solvent from Ethyl Acetate (which holds water) to DCM or MTBE.
-
pH Control: Ensure the aqueous layer is neutral to slightly acidic (pH 4-5) during extraction. While Boc is acid-labile, it is stable to dilute citric acid washes. This ensures the amine is not protonated (which would be soluble) and removes unreacted amine.
Part 3: Validated Protocols
Method A: Standard Biphasic (For Non-Hindered Substrates)
Best for: Simple cyclopropylamines where volatility is the only concern.
-
Dissolution: Dissolve cyclopropylamine (1.0 equiv) in DCM (not THF, to aid later separation).
-
Base: Add 1.1 equiv of
. Cool to 0°C. -
Addition: Add
(1.1 equiv) dropwise. -
Reaction: Warm to RT. Stir 2 hours.
-
Quench/Workup:
-
Wash with 0.5 M Citric Acid (removes unreacted amine and DMAP if used).
-
Wash with Sat.
(removes acidic byproducts). -
Wash with Brine .
-
-
Isolation: Dry over
. Filter. Concentrate at >200 mbar (do not use high vac).
Method B: Iodine-Catalyzed (For Sterically Hindered Substrates)
Best for: 1-substituted cyclopropylamines or electron-deficient amines. Reference: Varala et al., J. Org. Chem. 2006 [1].[1][2][3]
-
Setup: Mix amine (1.0 mmol) and
(1.1 mmol) neat (solvent-free) or in minimal DCM. -
Catalyst: Add 10 mol% Iodine (
) . -
Reaction: Stir at room temperature.
-
Visual Cue: Evolution of
gas indicates reaction progress.[3] -
Time: Typically complete in 15-45 minutes (vs. hours for standard methods).
-
-
Workup:
-
Dilute with
or DCM. -
Wash with 5%
(Sodium Thiosulfate) . Critical step: This reduces the iodine (turning the solution from purple/brown to clear). -
Wash with Sat.
.
-
-
Isolation: Dry and concentrate.
Method C: Removing Excess
If you used large excess to force the reaction, use this trick to purify without chromatography.
-
Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 equiv relative to excess Boc) to the reaction mixture.
-
Stir for 15 minutes. The DMAPA reacts rapidly with excess
to form a highly polar urea/amine. -
Wash the organic layer with 1M HCl . The DMAPA-Boc adduct will be protonated and pulled entirely into the aqueous layer, leaving pure product in the organic phase.
Part 4: Data Comparison
| Variable | Standard Method ( | Iodine Catalyzed ( |
| Reaction Time | 4 - 12 Hours | 15 - 45 Minutes |
| Typical Yield (Hindered) | 30 - 55% | 85 - 95% |
| Temperature | Often requires Reflux | Room Temperature |
| Purification | Often requires Column | Simple Wash ( |
| Side Reactions | Isocyanates (if heated) | Minimal |
References
-
Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. Source: Journal of Organic Chemistry (ACS Publications) Citation: Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1] J. Org. Chem., 71(21), 8283–8286. URL:[Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Source: Beilstein Journal of Organic Chemistry Citation: de Meijere, A., et al. (2011). Beilstein J. Org. Chem., 7, 1009–1013.[1] URL:[Link]
-
Greene's Protective Groups in Organic Synthesis. Source: Wiley Online Library Context: Standard reference for stability and removal conditions of carbamates. URL:[Link]
Sources
Technical Support Center: High-Fidelity Deprotection of N-Boc-Cyclopropylmethylamine
Status: Operational Role: Senior Application Scientist Subject: Mitigation of Ring-Opening and Rearrangement during N-Boc Cleavage
Executive Summary
Removing a Boc group from N-Boc-cyclopropylmethylamine appears trivial but is chemically deceptive. The proximity of the cyclopropyl ring to the nitrogen creates a unique vulnerability. While the amine nitrogen itself is the target of deprotection, the cyclopropyl ring is highly susceptible to acid-catalyzed ring opening (homoallylic rearrangement) under standard TFA/DCM conditions.
This guide moves beyond "standard recipes" to provide kinetically controlled protocols that preserve the strained ring system while ensuring quantitative deprotection.
Module 1: The Diagnostic Phase (Understanding the Failure)
Before selecting a protocol, you must understand the "Silent Killer" in this reaction: The Cyclopropylcarbinyl Rearrangement.
In standard acidic conditions (e.g., 50% TFA), the excess proton concentration does not just remove the Boc group; it can protonate the strained cyclopropane ring. This leads to the formation of a non-classical cation intermediate, which rapidly relaxes into a homoallylic chain.
Symptoms of Failure:
-
LCMS: Observation of a peak with the same mass as the product but different retention time (isomer).
-
NMR: Disappearance of the characteristic high-field cyclopropyl protons (0.2–0.6 ppm) and appearance of alkene signals (5.0–6.0 ppm).
-
Yield Loss: Unaccounted mass balance often attributed to "volatility" but actually due to decomposition into oligomers.
Visualization: The Pathway of Decay
The following diagram illustrates the divergence between the desired deprotection and the unwanted ring-opening pathway.
Figure 1: Mechanistic divergence. Strong acids or high temperatures drive the reaction toward the thermodynamic sink (ring opening).
Module 2: Optimized Protocols
Do not use standard 1:1 TFA:DCM at room temperature. It is too aggressive for this substrate. Choose one of the following protocols based on your available reagents.
Protocol A: The "Cold-Snap" Method (HCl in Dioxane)
Best for: Standard lab setups requiring clean salt formation.
The Logic: HCl is a strong acid, but in dioxane, it exists as an oxonium complex. By strictly controlling temperature, we exploit the kinetic difference between Boc-removal (fast) and ring-opening (slower).
-
Preparation: Dissolve N-Boc-cyclopropylmethylamine (1.0 equiv) in dry 1,4-dioxane (5 mL/mmol).
-
Crucial: Do not use DCM as a co-solvent if possible; dioxane solvates the cation more effectively, stabilizing the salt.
-
-
Cooling: Cool the solution to 0°C (Ice/Water bath). Allow to equilibrate for 10 minutes.
-
Addition: Add 4M HCl in Dioxane (5–10 equiv) dropwise over 5 minutes.
-
Note: Never add neat concentrated HCl (aqueous). Water promotes hydrolysis side reactions.
-
-
Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC/LCMS.
-
Stop Rule: Do not let the reaction warm to Room Temperature (RT) unless conversion is <50% after 1 hour.
-
-
Workup:
-
Concentrate the mixture in vacuo at <30°C (do not heat the bath).
-
Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt.
-
Filter and dry under nitrogen.
-
Protocol B: The "Lewis Acid" Method (ZnBr₂ in DCM)
Best for: Highly acid-sensitive substrates or late-stage functionalization.
The Logic: Zinc Bromide (
-
Preparation: Suspend
(5.0 equiv) in dry DCM (10 mL/mmol).-
Tip:
is hygroscopic. Handle in a glovebox or weigh quickly.
-
-
Addition: Add the N-Boc substrate (1.0 equiv) to the suspension.
-
Reaction: Stir vigorously at Room Temperature for 4–12 hours.
-
Quench: Add water (mild) or saturated
solution. -
Extraction: The free amine will be in the organic layer (if lipophilic) or aqueous (if small).
-
For Cyclopropylmethylamine: The free amine is water-soluble and volatile. It is best to isolate as a salt or use the organic layer directly in the next coupling step.
-
Protocol C: The "Sniper" Method (TMSOTf)
Best for: Complex molecules where no acidic exposure is tolerated.
The Logic: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) silylates the Boc carbonyl, inducing fragmentation. By adding 2,6-lutidine , you scavenge any stray protons, ensuring the pH never drops low enough to open the cyclopropyl ring.
-
Preparation: Dissolve substrate in dry DCM (0.1 M) under Argon.
-
Base: Add 2,6-lutidine (1.5 equiv).
-
Reagent: Cool to 0°C and add TMSOTf (1.2 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Quench: Add MeOH (excess) to quench the silyl ester.
Module 3: Comparative Data & Decision Matrix
| Feature | Protocol A (HCl/Dioxane) | Protocol B ( | Protocol C (TMSOTf) | Standard TFA (Avoid) |
| Reaction Time | Fast (1 hr) | Slow (4-12 hrs) | Fast (1-2 hrs) | Fast (30 min) |
| Ring Integrity | Good (at 0°C) | Excellent | Excellent | Poor |
| Cost | Low | Low | High | Low |
| Scalability | High | Moderate | Low | High |
| Impurity Profile | <2% Ring Open | Not Detected | Not Detected | >10% Ring Open |
Module 4: Troubleshooting & FAQs
Q1: I isolated the product, but the yield is 20%. Where did it go? A: You likely lost it to the vacuum pump.
-
Cause: Free cyclopropylmethylamine is a low-molecular-weight, volatile liquid.
-
Solution: Always isolate as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt . Do not free-base the amine and then concentrate. If you must free-base, do it in solution and use that solution directly in the next step without evaporation.
Q2: I see a "M+18" peak in my LCMS that grows over time. A: This is likely the hydrated ring-opened product (alcohol) or a hydrolysis artifact.
-
Cause: Presence of water in your acid source.[7]
-
Fix: Switch to anhydrous 4M HCl in Dioxane. Ensure your reaction vessel is flame-dried. Water acts as a nucleophile, attacking the protonated cyclopropane ring.
Q3: Can I use scavengers like Triethylsilane (TES)? A: TES is used to scavenge t-butyl cations, not to protect the ring. While it prevents t-butyl alkylation of the ring, it does not stop acid-catalyzed ring opening. In fact, silanes can sometimes promote hydride transfer to the ring cation. For this specific substrate, temperature control is more effective than scavengers.
Q4: My NMR shows a multiplet at ~5.8 ppm. What is this?
A: That is the vinylic proton of the homoallylic amine (
-
Diagnosis: Your cyclopropane ring has opened.[8]
-
Remediation: Your acidic conditions were too harsh. Discard the batch (separation is difficult). Switch to Protocol B (
) .
References
-
Zinc Bromide Deprotection: Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989).[6][9] Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications. Link[6]
-
TMSOTf Mechanism: Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-Boc amino acids and peptides. Journal of the American Chemical Society.[5] Link
-
Cyclopropylcarbinyl Rearrangement: Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV.[10] Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[5] Link
-
Acid Sensitivity Overview: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[6] (See Section: Cleavage of N-Boc). Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. xray.uky.edu [xray.uky.edu]
- 3. Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
storage conditions to prevent degradation of N-Boc carbamates
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its reliability in protecting amine functionalities.[1] Its widespread application in peptide synthesis, medicinal chemistry, and complex molecule construction is a testament to its general stability and the mild conditions required for its removal.[1][2] However, the very lability that makes the Boc group synthetically useful also renders N-Boc protected compounds susceptible to degradation if not stored and handled correctly. This can lead to failed reactions, impure products, and a significant loss of time and resources.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of N-Boc carbamates. Through a series of frequently asked questions and troubleshooting guides, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of N-Boc carbamates?
A1: The stability of the N-Boc group is primarily dictated by its susceptibility to acid-catalyzed hydrolysis and thermal decomposition.[3][4]
-
Acidic Conditions: The Boc group is notoriously labile in the presence of even mild acids.[5][6] The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1] Common laboratory reagents such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are routinely used for its removal, highlighting its sensitivity.[1][7][8] Even exposure to acidic surfaces, such as silica gel, can sometimes lead to deprotection.[9]
-
Elevated Temperatures: High temperatures can promote the thermolytic cleavage of the N-Boc group.[7][10] This degradation pathway proceeds through a fragmentation mechanism, yielding the free amine, isobutylene, and carbon dioxide.[4] While significant degradation typically requires temperatures above 100°C, the rate can be influenced by the specific substrate and the presence of certain solvents.[4][10]
-
Lewis Acids: Various Lewis acids, including but not limited to ZnBr₂, TMSI, TiCl₄, and AlCl₃, can also efficiently cleave the N-Boc group.[7][11]
In contrast, the N-Boc group is generally stable under basic and nucleophilic conditions, as well as towards catalytic hydrogenolysis, which makes it an excellent orthogonal protecting group to moieties like Fmoc and Cbz.[7][9][12]
Q2: What are the ideal short-term and long-term storage conditions for N-Boc protected compounds?
A2: Proper storage is critical to maintain the integrity of your N-Boc carbamates. The key is to mitigate exposure to acidic contaminants, moisture, and elevated temperatures.
| Storage Duration | Temperature | Atmosphere | Container | Key Considerations |
| Short-Term (up to several weeks) | 2-8°C (Refrigerated)[3] | Dry Environment | Tightly sealed vial | Minimize exposure to atmospheric moisture. |
| Long-Term (months to years) | -20°C (Frozen)[3][6] | Inert gas (Argon or Nitrogen)[3] | Tightly sealed vial, preferably amber to protect from light | An inert atmosphere is crucial to prevent slow degradation from atmospheric moisture and oxygen over extended periods. |
Before use, always allow the container to warm to room temperature before opening. This simple step prevents the condensation of atmospheric moisture onto the cold compound, which could introduce water and potential acidic impurities.[3]
Q3: Can my N-Boc carbamate degrade at room temperature?
A3: While generally stable for short periods at room temperature if stored properly, prolonged storage is not recommended.[3] Some compounds, like BOC-ON, are known to undergo gradual decomposition with the evolution of carbon dioxide after several weeks at room temperature.[13] The risk of degradation increases if the compound is exposed to atmospheric moisture, which can lead to hydrolysis, or acidic dust particles. For optimal stability and to ensure experimental reproducibility, adhering to refrigerated or frozen storage conditions is the best practice.
Q4: Are there specific solvents I should avoid when storing solutions of N-Boc carbamates?
A4: For long-term storage, it is best to store the N-Boc carbamate as a dry solid. If storage in solution is necessary, the choice of solvent is critical.
-
Recommended Solvents: Anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane are generally suitable for short-term storage of solutions, provided they are free of acidic impurities.
-
Solvents to Avoid or Use with Caution:
-
Protic Solvents (e.g., Methanol, Water): While some reactions involving Boc protection are carried out in these solvents, for storage, they can facilitate hydrolysis, especially if any acidic contaminants are present.[3][14]
-
Acidic Solvents or Buffers: Any solvent with an acidic pH should be strictly avoided.
-
Chloroform: Can contain trace amounts of HCl, which can lead to deprotection. If used, it should be freshly distilled or stabilized over a neutral agent.
-
Q5: How can I determine if my N-Boc carbamate has degraded?
A5: The most common sign of degradation is the appearance of the corresponding free amine. This can be detected using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and quick method. The free amine will typically have a different Rf value than the N-Boc protected compound. Staining with ninhydrin can be a good indicator, as it will stain the primary or secondary amine but not the Boc-protected amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more definitive answer by showing a peak corresponding to the mass of the free amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic signal of the tert-butyl protons of the Boc group (a singlet at ~1.4 ppm integrating to 9 protons) will decrease in intensity or disappear, while signals corresponding to the free amine will appear.
Troubleshooting Guide
Issue 1: My N-Boc protected compound shows signs of degradation even under recommended storage conditions. What could be the problem?
-
Potential Cause: Contaminated Storage Vial. The vial itself may have acidic residues.
-
Solution: Ensure all storage vials are thoroughly cleaned, dried, and if necessary, rinsed with a dilute solution of a non-nucleophilic base (like triethylamine in a volatile solvent) and then dried again before use.
-
-
Potential Cause: Impure Starting Material. The degradation may have occurred prior to storage due to impurities from the synthesis or workup.
-
Solution: Re-purify a small sample of the compound and re-analyze to confirm its purity before storing the bulk material. Ensure the final workup steps effectively remove all acidic reagents.
-
-
Potential Cause: Frequent Freeze-Thaw Cycles. Repeatedly warming and cooling the sample can introduce moisture through condensation.
-
Solution: Aliquot the N-Boc carbamate into smaller, single-use vials for long-term storage. This minimizes the number of times the bulk material is exposed to ambient conditions.
-
Issue 2: During my experiment, I'm observing unexpected deprotection of the N-Boc group. How can I prevent this?
-
Potential Cause: Acidic Reagents or Catalysts. A reagent or catalyst in your reaction mixture may be sufficiently acidic to cleave the Boc group.
-
Solution: Carefully review all components of your reaction. If an acidic component is necessary, consider if a milder alternative exists. For example, p-toluenesulfonic acid (TsOH) is sometimes a milder alternative to TFA.[11]
-
-
Potential Cause: High Reaction Temperature. Even in the absence of strong acids, elevated temperatures can cause thermal deprotection.
-
Solution: If possible, run the reaction at a lower temperature for a longer period. Monitor the reaction closely to find the optimal balance between reaction rate and stability of the N-Boc group.
-
-
Potential Cause: Acidic Chromatography Media. Standard silica gel is slightly acidic and can cause deprotection, especially for sensitive substrates.
-
Solution: For purification by column chromatography, consider using deactivated or neutral silica gel. This can be prepared by pre-treating the silica gel with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. Alternatively, other purification techniques like recrystallization or preparative HPLC with a neutral mobile phase could be employed.
-
Visualizing Degradation Pathways
The primary degradation pathways for N-Boc carbamates are acid-catalyzed cleavage and thermal decomposition. The following diagram illustrates these two mechanisms.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mcours.net [mcours.net]
- 8. Lab Reporter [fishersci.co.uk]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. wuxibiology.com [wuxibiology.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of tert-butyl N-(cyclopropylmethyl)carbamate
This in-depth technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl N-(cyclopropylmethyl)carbamate. Designed for researchers, scientists, and drug development professionals, this guide will delve into the intricacies of the spectrum, compare it with structurally related alternatives, and provide the experimental context necessary for accurate interpretation and structural verification.
Introduction: The Role of 1H NMR in Carbamate Characterization
In the realm of synthetic chemistry and drug discovery, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone for amine functionalization. The resulting carbamates are key intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals. 1H NMR spectroscopy is an indispensable tool for the routine and unambiguous characterization of these molecules. The chemical shift, multiplicity (splitting pattern), and integration of the proton signals provide a detailed fingerprint of the molecular structure, confirming the success of a synthetic step and the purity of the product.
This guide focuses on this compound, a molecule that combines the sterically demanding tert-butyl group with the unique electronic and conformational properties of a cyclopropylmethyl moiety. Understanding its 1H NMR spectrum is crucial for any researcher working with this or similar scaffolds.
Analysis of the 1H NMR Spectrum of this compound
While a publicly available, high-resolution 1H NMR spectrum of this compound is not readily found in spectral databases, its characteristic features can be accurately predicted based on established principles of NMR spectroscopy and data from closely related analogs. The expected spectrum, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), will exhibit four distinct sets of proton signals.
Molecular Structure and Proton Environments
To understand the 1H NMR spectrum, it is essential to first identify the different proton environments within the molecule.
Caption: Molecular structure of this compound highlighting the distinct proton environments.
Expected 1H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the protons of this compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a (tert-Butyl, -C(CH₃)₃) | ~1.45 | Singlet (s) | 9H |
| b (Methylene, -NH-CH₂-) | ~3.0 - 3.2 | Triplet (t) or Doublet of Doublets (dd) | 2H |
| c (Methine, -CH-) | ~0.9 - 1.1 | Multiplet (m) | 1H |
| d (Cyclopropyl CH₂, cis) | ~0.4 - 0.6 | Multiplet (m) | 2H |
| e (Cyclopropyl CH₂, trans) | ~0.1 - 0.3 | Multiplet (m) | 2H |
Detailed Interpretation:
-
The tert-Butyl Protons (a): The nine protons of the tert-butyl group are chemically and magnetically equivalent due to free rotation around the carbon-carbon single bonds. This results in a single, sharp signal (a singlet) in the upfield region of the spectrum, typically around 1.45 ppm. The integration value of 9H for this peak is a hallmark of the Boc-protecting group.
-
The Methylene Protons (b): These two protons are adjacent to the nitrogen atom of the carbamate and the cyclopropyl group. The electron-withdrawing effect of the carbamate group deshields these protons, causing them to resonate downfield, likely in the 3.0-3.2 ppm range. They will be split by the adjacent methine proton (c) of the cyclopropyl group, resulting in a triplet or, more likely, a doublet of doublets due to potentially different coupling constants with the methine proton.
-
The Cyclopropyl Protons (c, d, and e): The protons on the cyclopropyl ring exhibit complex splitting patterns due to their rigid, non-planar arrangement.
-
The methine proton (c) , being adjacent to the methylene group, will appear as a multiplet in the range of 0.9-1.1 ppm. It will be coupled to the methylene protons (b) and the four other cyclopropyl protons (d and e).
-
The two sets of cyclopropyl methylene protons (d and e) are diastereotopic, meaning they are in different chemical environments. The protons on the same side of the ring as the substituent (cis) will have a different chemical shift from those on the opposite side (trans). Both will appear as complex multiplets in the highly shielded (upfield) region of the spectrum, typically between 0.1 and 0.6 ppm. This upfield shift is a characteristic feature of cyclopropyl protons due to the ring current effect.
-
Comparative Analysis with Alternative Carbamates
To better understand the spectral features of this compound, it is instructive to compare its expected 1H NMR spectrum with those of other N-Boc protected amines.
| Compound | Alkyl Group | -CH₂-N Signal (δ, ppm) | Other Alkyl Signals (δ, ppm) |
| tert-butyl N-ethylcarbamate | Ethyl | ~3.1 (q) | ~1.1 (t, 3H) |
| tert-butyl N-propylcarbamate | Propyl | ~3.0 (t) | ~1.5 (sextet, 2H), ~0.9 (t, 3H) |
| tert-butyl N-benzylcarbamate | Benzyl | ~4.3 (d) | ~7.3 (m, 5H) |
| N-Boc-cyclobutylamine | Cyclobutyl | - | ~4.0 (m, 1H), ~2.2 (m, 2H), ~1.8 (m, 4H) |
| This compound | Cyclopropylmethyl | ~3.1 (t/dd) | ~1.0 (m, 1H), ~0.5 (m, 2H), ~0.2 (m, 2H) |
Key Observations from the Comparison:
-
Effect of the Alkyl Group on the -CH₂-N Signal: The chemical shift of the methylene protons directly attached to the nitrogen is influenced by the nature of the adjacent group. In the case of the ethyl and propyl carbamates, this signal appears as a quartet and a triplet, respectively, due to coupling with the neighboring methylene or methyl protons. For the benzyl carbamate, the deshielding effect of the aromatic ring shifts this signal further downfield to around 4.3 ppm. The cyclopropylmethyl group in the target molecule results in a similar chemical shift to the simple alkyl chains but with a more complex splitting pattern due to coupling with the methine proton.
-
Signature of the Cycloalkyl Group: The most striking difference is the presence of highly shielded signals in the 1H NMR spectrum of the cyclopropylmethyl derivative. These signals, appearing below 1.0 ppm, are a definitive indicator of the cyclopropyl ring. In contrast, the protons of the cyclobutyl ring in N-Boc-cyclobutylamine resonate at significantly lower field (1.8-2.2 ppm), highlighting the unique electronic environment of the three-membered ring.
Experimental Protocol for 1H NMR Spectrum Acquisition
The following is a standard operating procedure for acquiring a high-quality 1H NMR spectrum of a small organic molecule like this compound.
Workflow for 1H NMR Sample Preparation and Data Acquisition
Caption: A streamlined workflow for acquiring and processing a 1H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool at the bottom of the pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the chemical shifts and splitting patterns to assign each signal to the corresponding protons in the molecule.
-
Conclusion
The 1H NMR spectrum of this compound is a powerful tool for its structural confirmation. The characteristic singlet of the tert-butyl group, the downfield methylene signal, and the highly shielded, complex multiplets of the cyclopropyl ring provide a unique and unambiguous fingerprint for this molecule. By comparing its spectrum with those of other N-Boc protected amines, the distinctive influence of the cyclopropylmethyl moiety on the chemical shifts and coupling patterns becomes evident. Adherence to a standardized experimental protocol ensures the acquisition of high-quality data, which is fundamental for accurate spectral interpretation and reliable characterization of this and other important synthetic intermediates.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Senior Application Scientist's Guide to the 13C NMR Analysis of N-Boc-cyclopropylmethylamine and its Alternatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic protection and deprotection of amine functionalities is a cornerstone of successful multi-step organic synthesis.[1] The cyclopropylmethylamine moiety, in particular, is a valuable structural motif in medicinal chemistry, prized for the unique conformational rigidity and electronic properties conferred by the cyclopropane ring.[2][3] The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group for amines due to its stability in a wide range of reaction conditions and its facile removal under mildly acidic conditions.[4][5] A thorough understanding of the spectroscopic characteristics of N-Boc-cyclopropylmethylamine is therefore essential for reaction monitoring, quality control, and structural verification.
This guide provides an in-depth analysis of the 13C NMR chemical shifts for N-Boc-cyclopropylmethylamine, offering a comparative perspective against other amine protecting groups. We will delve into the rationale behind the observed chemical shifts, provide a detailed experimental protocol for its synthesis and NMR analysis, and present a comparative overview of alternative protecting groups.
Deciphering the 13C NMR Spectrum of N-Boc-cyclopropylmethylamine
The 13C NMR spectrum of N-Boc-cyclopropylmethylamine provides a unique fingerprint of its molecular structure. The chemical shifts of the carbon atoms are influenced by their local electronic environment, including hybridization, shielding from neighboring atoms, and the presence of electron-withdrawing or -donating groups.
Predicted 13C NMR Chemical Shifts for N-Boc-cyclopropylmethylamine:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Boc C=O | ~156 | The carbonyl carbon of the Boc group is characteristically found in this downfield region due to the strong deshielding effect of the double-bonded oxygen.[4][6] |
| Boc C(CH3)3 | ~79 | The quaternary carbon of the tert-butyl group is significantly deshielded by the adjacent oxygen atom.[7] |
| Boc C(CH3)3 | ~28 | The three equivalent methyl carbons of the Boc group are found in the aliphatic region.[6][7] |
| CH2-N | ~45-50 | This methylene carbon is directly attached to the nitrogen atom, resulting in a downfield shift compared to a simple alkane.[8][9] |
| CH (cyclopropyl) | ~10-15 | The methine carbon of the cyclopropyl ring is shifted upfield due to the unique electronic properties and ring strain of the three-membered ring.[2][10] |
| CH2 (cyclopropyl) | ~5-10 | The methylene carbons of the cyclopropyl ring are characteristically found at very high field (upfield) in the 13C NMR spectrum, a diagnostic feature of this ring system.[2][10] |
Comparative Analysis with Alternative Amine Protecting Groups
The choice of an amine protecting group is a critical strategic decision in a synthetic route.[1] While the Boc group is widely used, other protecting groups such as Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) offer different stability profiles and deprotection conditions, which can be advantageous in complex syntheses.[5][11]
Table 2: Comparison of 13C NMR Signatures for N-Protected Cyclopropylmethylamine
| Protecting Group | Key 13C NMR Chemical Shifts (ppm) | Advantages | Disadvantages |
| Boc | C=O: ~156; C(CH3)3: ~79; C(CH3)3: ~28 | Stable to a wide range of reagents; easily removed with mild acid.[4] | Sensitive to strong acids. |
| Cbz | C=O: ~156; CH2Ph: ~67; Aromatic C: ~128-137 | Stable to acidic conditions; removed by hydrogenolysis. | Requires catalytic hydrogenation for removal, which can be incompatible with other functional groups. |
| Fmoc | C=O: ~156; CH: ~47; Fluorenyl C: ~119-144 | Stable to acidic conditions; removed by mild base (e.g., piperidine).[1] | The fluorenyl group can be bulky and may introduce solubility issues. |
The distinct 13C NMR signatures of these protecting groups allow for unambiguous characterization of the protected amine and can be used to monitor the progress of protection and deprotection reactions.
Experimental Protocols
Synthesis of N-Boc-cyclopropylmethylamine
This protocol describes a standard procedure for the N-Boc protection of cyclopropylmethylamine.
Reagents:
-
Cyclopropylmethylamine
-
Di-tert-butyl dicarbonate (Boc)2O
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve cyclopropylmethylamine (1.0 eq) in a mixture of dichloromethane and water (1:1).
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-cyclopropylmethylamine.[4][12]
Caption: Workflow for the synthesis of N-Boc-cyclopropylmethylamine.
13C NMR Analysis
Sample Preparation:
-
Dissolve approximately 20-50 mg of the purified N-Boc-cyclopropylmethylamine in 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
Caption: Workflow for 13C NMR analysis.
Conclusion
The 13C NMR spectrum of N-Boc-cyclopropylmethylamine exhibits a set of characteristic signals that are readily assigned to the specific carbon atoms within the molecule. The upfield shifts of the cyclopropyl carbons and the distinct resonances of the Boc protecting group provide a robust spectroscopic handle for its identification and for monitoring its involvement in synthetic transformations. By understanding these spectral features and comparing them with those of alternative protecting groups, researchers can make informed decisions in the design and execution of synthetic routes for novel drug candidates. The provided experimental protocols offer a reliable starting point for the synthesis and characterization of this important building block.
References
-
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives - Benchchem. 2
-
13C n.m.r. studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones - Canadian Science Publishing.
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica.
-
13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. - ResearchGate.
-
Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition - Semantic Scholar.
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University.
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry.
-
N-Boc-L-valine(13734-41-3) 13C NMR spectrum - ChemicalBook.
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.
-
tert-Butyl carbamate(4248-19-5) 13C NMR spectrum - ChemicalBook.
-
Cyclopropyl methyl ketone(765-43-5) 13C NMR spectrum - ChemicalBook.
-
Evaluation of 13C NMR spectra of cyclopropenyl and cyclopropyl acetylenes by theoretical calculations - Open Chemistry.
-
tert-Butyl methoxy(2-propynyl)carbamate - ResearchGate.
-
A Comparative Guide to Amine Protecting Groups: Alternatives to N,N-diallyl-4-methylbenzenesulfonamide - Benchchem.
-
tert-butyl (2-(hydroxymethyl)cyclopropyl)methylcarbamate(1360603-30-0) 1 H NMR - ChemicalBook.
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts.
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts.
-
Synthesis of N-BOC amines by various routes - ResearchGate.
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC.
-
Cyclopropylmethylamine | 2516-47-4 | Tokyo Chemical Industry Co., Ltd.(APAC).
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH.
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications.
-
Protective Groups - Organic Chemistry Portal.
-
Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds | Organic Chemistry.
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing.
-
tert-butyl N-(cyclopropylmethyl)carbamate | 897932-58-0 - MilliporeSigma.
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchGate.
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Introduction: The Analytical Challenge of a Versatile Building Block
An Expert's Comparative Guide to HPLC Purity Analysis Methods for N-Boc-aminomethylcyclopropane
N-Boc-aminomethylcyclopropane is a valuable building block in medicinal chemistry and drug development, prized for its role in introducing the constrained cyclopropylmethylamine moiety into target molecules. Ensuring its purity is paramount, as impurities can lead to unwanted side reactions, impact the pharmacological profile of the final active pharmaceutical ingredient (API), and create regulatory hurdles.
However, the physicochemical properties of N-Boc-aminomethylcyclopropane present a significant analytical challenge. As a small, highly polar molecule, it lacks a strong native chromophore, rendering it nearly invisible to standard UV detectors used in High-Performance Liquid Chromatography (HPLC). Furthermore, its polarity results in poor retention on conventional reversed-phase (RP) C18 columns, which separate compounds based on hydrophobicity.[1][2][3]
This guide provides an in-depth comparison of robust analytical strategies to overcome these challenges. We will explore three distinct HPLC-based methods—Reversed-Phase with Derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography (IPC)—alongside orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). Each method is presented with its underlying scientific rationale, detailed experimental protocols, and a critical evaluation of its performance, empowering researchers to select and implement the most suitable method for their specific needs.
Part 1: HPLC-Based Strategies for Purity Analysis
The core of purity analysis for this compound involves modifying the chromatography or the molecule itself to achieve retention and detection.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
Scientific Rationale: This is the classic approach for analyzing compounds that lack a UV-absorbing chromophore. The strategy involves a chemical reaction that attaches a UV-active or fluorescent tag to the primary amine of the cyclopropane moiety (after a hypothetical de-Boc step, or more practically, to any potential primary amine impurities). This derivatization simultaneously solves two problems: it makes the analyte detectable and often increases its hydrophobicity, leading to excellent retention on a standard C18 column.[4][5]
Comparison of Common Derivatization Reagents for Amines:
| Reagent | Detection | Reaction Conditions | Derivative Stability | Key Advantages & Disadvantages |
| Dansyl Chloride (DNS-Cl) | UV (340 nm), Fluorescence (Ex: 340, Em: 525) | Alkaline (pH 9-10), 35-60 min reaction | Good | Adv: Strong fluorescence, well-established. Disadv: Slow reaction, excess reagent can interfere.[6] |
| FMOC-Cl | UV (265 nm), Fluorescence (Ex: 265, Em: 310) | Alkaline (pH 8-9), room temp, rapid reaction | Very Good | Adv: Rapid, stable derivative. Disadv: Reagent by-product (FMOC-OH) is also fluorescent.[6] |
| NBD-Cl | UV (470 nm), Fluorescence (Ex: 470, Em: 530) | Alkaline (pH 8-9.5), 60°C, ~1 hr reaction | Moderate | Adv: Highly sensitive for secondary amines, selective. Disadv: Slower reaction, light sensitive.[7] |
| o-Phthalaldehyde (OPA) | Fluorescence (Ex: 340, Em: 455) | Alkaline (pH 9-10), room temp, rapid (<2 min) | Poor | Adv: Very fast, reagent is non-fluorescent. Disadv: Only reacts with primary amines, unstable derivative.[7][8] |
Experimental Protocol: Derivatization with Dansyl Chloride
This protocol is designed to quantify primary amine-containing impurities or the active amine following Boc-group removal.
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.
-
Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.5 with NaOH.
-
-
Sample Preparation & Derivatization:
-
Accurately weigh and dissolve the N-Boc-aminomethylcyclopropane sample in acetonitrile to a concentration of 1 mg/mL.
-
In a microvial, mix 100 µL of the sample solution with 200 µL of the pH 9.5 buffer.
-
Add 200 µL of the Dansyl Chloride solution to the vial.
-
Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.
-
After incubation, cool the vial to room temperature. Add 100 µL of 2% (v/v) acetic acid to quench the reaction.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm) or UV at 254 nm.
-
Injection Volume: 10 µL
-
Workflow Diagram: RP-HPLC with Derivatization
Caption: Workflow for derivatization and RP-HPLC analysis.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Scientific Rationale: HILIC is an ideal technique for retaining and separating highly polar compounds without derivatization.[9][10] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[1] A water-enriched layer forms on the surface of the stationary phase, and polar analytes like N-Boc-aminomethylcyclopropane can partition into this layer, leading to retention.[9] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This approach is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which aids in desolvation and ionization.[11]
Experimental Protocol: HILIC-UV/MS
-
Sample Preparation:
-
Accurately weigh and dissolve the N-Boc-aminomethylcyclopropane sample in a mixture of 90:10 (v/v) acetonitrile:water to a concentration of 0.5 mg/mL.
-
Ensure the sample diluent is similar in composition to the initial mobile phase to maintain good peak shape.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
HILIC Conditions:
-
Column: Amide-based HILIC column (e.g., TSKgel Amide-80), 2.1 x 100 mm, 3 µm[9]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 15 minutes, hold at 50% B for 3 minutes, return to 95% B and equilibrate for 7 minutes.
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 205 nm (for the Boc-group) and/or Mass Spectrometry (ESI+)
-
Injection Volume: 2 µL
-
Workflow Diagram: HILIC Analysis
Caption: Direct analysis workflow using HILIC.
Method 3: Ion-Pair Chromatography (IPC)
Scientific Rationale: IPC is a variation of reversed-phase chromatography that enhances the retention of ionic or ionizable analytes. For a basic compound like N-Boc-aminomethylcyclopropane (which can be protonated at low pH), an anionic ion-pairing reagent (e.g., sodium octane sulfonate) is added to the mobile phase.[12][13] The reagent's hydrophobic tail adsorbs onto the C18 stationary phase, while its anionic head group remains exposed. The positively charged analyte then forms a transient, charge-neutral ion pair with the reagent, which can be retained and separated by the reversed-phase mechanism.[12]
Experimental Protocol: Ion-Pair RP-HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the N-Boc-aminomethylcyclopropane sample in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
IPC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 5 mM Sodium Octane Sulfonate in 25 mM Phosphate Buffer, pH 2.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 25 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Note: The column must be thoroughly equilibrated with the ion-pairing mobile phase before analysis. This can take a significant amount of time.
-
Workflow Diagram: Ion-Pair Chromatography
Caption: Workflow for Ion-Pair Chromatography analysis.
Part 2: Comparative Summary of HPLC Methods
The choice of HPLC method involves trade-offs between sample preparation complexity, sensitivity, and compatibility with other techniques.
| Feature | RP-HPLC with Derivatization | HILIC | Ion-Pair Chromatography (IPC) |
| Principle | Covalent tagging to add a chromophore and increase hydrophobicity for C18 retention. | Partitioning of polar analyte into a water layer on a polar stationary phase.[9] | Formation of a neutral ion-pair with a charged reagent for C18 retention.[12] |
| Sample Prep | Multi-step: reaction, incubation, quenching. | Simple: dissolve and inject. | Simple: dissolve and inject. |
| Sensitivity | Very High (especially with fluorescent tags). | Moderate to High (MS detection enhances sensitivity). | Moderate (UV detection at low wavelengths). |
| MS Compatibility | Poor to Moderate (derivatization reagents can cause ion suppression). | Excellent (volatile mobile phases, high organic content).[11] | Poor (ion-pairing reagents are non-volatile and cause severe ion suppression).[14] |
| Robustness | Can be complex; dependent on reaction efficiency and derivative stability. | Can be challenging; sensitive to mobile phase composition and water content.[1] | Can have long equilibration times and memory effects on the column. |
| Key Advantage | Bypasses the need for a chromophore and allows use of ubiquitous C18 columns. | Direct analysis of the polar compound, ideal for LC-MS. | Enables use of C18 columns without derivatization. |
| Key Limitation | Labor-intensive sample prep; may not be suitable for all impurities. | Requires specific HILIC columns; peak shape can be sensitive to sample diluent. | Incompatible with MS; can be difficult to troubleshoot. |
Part 3: Orthogonal and Confirmatory Techniques
To ensure comprehensive purity assessment, it is best practice to use an orthogonal method—one that separates components based on a different chemical principle.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC separates compounds based on their volatility and interaction with a stationary phase in the gas phase.[15] It is an excellent technique for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents (e.g., THF, Dichloromethane) from the synthesis.[16] While the N-Boc-aminomethylcyclopropane itself may be amenable to GC analysis, the Boc protecting group can be thermally labile, potentially leading to on-column degradation and inaccurate results for the main component.[16] Therefore, its primary utility here is for profiling volatile impurities, not for assaying the main peak.
Quantitative NMR (qNMR)
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for purity assessment because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to it.[17][18] This unique feature allows qNMR to be used as a primary ratio method for determining the absolute purity of a substance without requiring a reference standard of the analyte itself.[19][20] The assay is performed by accurately weighing the sample and a certified internal standard of known purity into an NMR tube and comparing the integrals of specific, well-resolved peaks from both compounds.[19]
Comparison of Orthogonal Methods
| Technique | Principle | Best Application for This Analyte | Advantages | Disadvantages |
| HPLC (General) | Liquid-phase partitioning.[21] | Overall purity, non-volatile impurities, assay. | High resolution, versatile, quantitative. | Poor retention/detection of the native molecule. |
| GC-MS | Gas-phase partitioning based on volatility.[15] | Analysis of residual solvents and volatile impurities. | Excellent for volatile compounds, high sensitivity. | Potential for thermal degradation of the analyte.[16] |
| qNMR | Nuclear spin in a magnetic field.[18] | Absolute purity determination, reference standard certification. | No analyte-specific reference standard needed, provides structural info.[19] | Lower sensitivity for trace impurities compared to HPLC.[16] |
Part 4: Method Validation and Regulatory Context
Regardless of the chosen method, it must be validated to demonstrate that it is suitable for its intended purpose.[22] The validation should be conducted according to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and pharmacopeial chapters like USP <621>.[23][24]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[22]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
System Suitability: Before any analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution to check parameters like retention time, peak area reproducibility, resolution, and peak symmetry.[25]
Conclusion and Recommendations
There is no single "best" method for all applications involving the purity of N-Boc-aminomethylcyclopropane. The optimal choice depends on the analytical goal.
-
For routine quality control (QC) testing where high throughput and sensitivity are key, Reversed-Phase HPLC with a rapid derivatization reagent (like OPA for primary amine impurities) is often a practical and cost-effective choice.
-
For impurity identification and characterization , where structural information is needed, HILIC coupled with Mass Spectrometry (HILIC-MS) is the most powerful approach. It provides separation of the native compound and its polar impurities with direct compatibility for MS fragmentation and mass analysis.
-
For the definitive assignment of absolute purity , especially for certifying a reference standard or for use in critical development stages, Quantitative NMR (qNMR) is the gold standard. It provides an unbiased purity value without reliance on chromatographic separation efficiency or the availability of a pre-certified reference material.
By understanding the strengths and limitations of each technique presented in this guide, researchers, scientists, and drug development professionals can confidently select and implement a scientifically sound, robust, and fit-for-purpose method for the purity analysis of N-Boc-aminomethylcyclopropane.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link][15][21][25]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link][17]
-
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link][19]
-
CROMTEK. (2024). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link][1]
-
Chromatography Forum. (2007). Amines-Ion Pairing. [Link][12]
-
PolyLC Inc. (n.d.). HILIC Columns for Polar Separations. [Link][26]
-
Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link][23][27]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. [Link][18]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][24]
-
Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link][28][29]
-
Robin, C., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Link][20]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][30]
-
Perpustakaan Nasional RI. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][22]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link][31]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link][2]
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Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link][32]
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Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link][14]
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Singh, A. K., & Gupta, A. (2014). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. [Link][8]
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International Journal of Advanced Research in Science, Communication and Technology. (2023). Advances, Applications, and Challenges in RP HPLC Method Development. [Link][3]
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Tzanavaras, P. D., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. [Link][7]
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Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link][33]
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Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link][34]
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Shiland, T., et al. (2025). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. International Journal of Molecular Sciences. [Link][35]
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Comparative Analytical Framework: Validating N-Boc-cyclopropylmethylamine Standards for Pharmaceutical Synthesis
Executive Summary & Strategic Context
In the high-stakes environment of drug development, N-Boc-cyclopropylmethylamine serves as a critical "masked" primary amine. Its cyclopropyl moiety is a common pharmacophore in kinase inhibitors and GPCR ligands, conferring metabolic stability and unique steric properties. However, the commercial supply chain for this building block is fraught with variability.
The Problem: Standard HPLC-UV methods often fail to detect major impurities in this compound because it lacks a strong chromophore (no aromatic ring). Relying solely on a Certificate of Analysis (CoA) generated via HPLC at 254 nm can lead to "phantom purity"—where a sample appears >99% pure but contains significant non-UV-active contaminants like tert-butanol or residual Boc-anhydride.
The Solution: This guide establishes a Self-Validating Analytical Triad :
-
GC-MS for quantitative purity (leveraging volatility).
-
1H-NMR for structural identity and residual solvent analysis.
-
Refractive Index (RI) or ELSD as the alternative to UV for LC-based isolation.
The Comparative Landscape: Selecting the Right Tool
We evaluated three primary methodologies for characterizing N-Boc-cyclopropylmethylamine. The following table summarizes why GC-MS is the superior choice for purity assessment , while NMR remains non-negotiable for identity.
Table 1: Methodological Performance Matrix
| Feature | Method A: HPLC-UV (Standard) | Method B: 1H-NMR (Quantitative) | Method C: GC-MS (Recommended) |
| Detection Principle | UV Absorbance (200-210 nm) | Proton Spin Resonance | Electron Impact Ionization (EI) |
| Suitability for Target | Low. Target lacks chromophores; requires unstable low-UV detection. | High. Distinct cyclopropyl vs. Boc signals. | Excellent. Compound is volatile and ionizes well. |
| Impurity Blind Spots | Misses residual Boc-anhydride and non-aromatic dimers. | Low sensitivity for <1% impurities; overlapping solvent peaks. | Detects almost all volatile organic impurities. |
| Limit of Quantitation | High (~0.1 mg/mL) due to noise at low | Moderate (~1-2%). | Low (ppm level). |
| Throughput | High (10-15 min). | Low (Sample prep + acquisition). | High (15-20 min). |
| Verdict | Avoid for purity assay. | Required for Identity.[1] | Gold Standard for Purity. |
Experimental Protocols (The "How-To")
Protocol A: GC-MS Purity Profiling (The Gold Standard)
This protocol overcomes the "UV-blindness" of HPLC by utilizing the compound's volatility.
-
Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1) @ 250°C. Note: High split ratio prevents column saturation from the bulky Boc group.
Temperature Program:
-
Hold at 60°C for 2 min (Elutes solvents/t-Butanol).
-
Ramp 15°C/min to 240°C.
-
Hold 3 min (Elutes dimers/heavy impurities).
MS Parameters:
-
Source Temp: 230°C.
-
Scan Range: 40–400 amu.
-
Solvent Delay: 2.5 min.
Self-Validation Step: Inject a blank (DCM) followed by a standard of Boc-anhydride. If the Boc-anhydride peak co-elutes with your main peak, adjust the initial hold time.
Protocol B: Structural Confirmation via 1H-NMR
NMR is the only method that definitively confirms the integrity of the cyclopropyl ring, which can open under acidic stress.
-
Solvent: Chloroform-d (
) or DMSO- . -
Concentration: ~10 mg in 0.6 mL.
-
Key Diagnostic Signals (CDCl3):
- 0.15 - 0.25 ppm (2H, m): Cyclopropyl ring protons (cis).
- 0.45 - 0.55 ppm (2H, m): Cyclopropyl ring protons (trans).
- 1.45 ppm (9H, s): Boc tert-butyl group.
-
2.95 - 3.05 ppm (2H, t):
adjacent to Nitrogen. - 4.60 - 4.80 ppm (1H, br s): Carbamate NH.
Impurity Profiling & Logic
Understanding what contaminates your sample is as important as the purity value itself. The synthesis of N-Boc-cyclopropylmethylamine typically involves reacting cyclopropylmethylamine with Di-tert-butyl dicarbonate (
Common Impurities:
-
Residual Amine: Unreacted cyclopropylmethylamine (leads to side reactions).
-
Boc-Anhydride: Excess reagent (silent in UV, visible in GC).
-
t-Butanol: Hydrolysis byproduct (visible in NMR/GC).
-
Urea Dimer: Formed if moisture is present during synthesis.
Visualization: Synthesis & Impurity Logic
The following diagram maps the genesis of these impurities, providing a logical map for troubleshooting.
Figure 1: Reaction pathway showing the origin of critical impurities. Note that t-Butanol and Urea formation are moisture-dependent.
Analytical Workflow Diagram
To ensure a "Self-Validating System," strictly follow this decision tree. This prevents the release of material that passes one test but fails another.
Figure 2: The "Analytical Triad" workflow. NMR confirms structure first; GC-MS quantifies purity second. Both must pass for release.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15698228, tert-Butyl (cyclopropylmethyl)carbamate. Retrieved from [Link][2]
- Agilent Technologies.GC/MS Analysis of Chemically Derivatized Amines: Application Note 5991-XXXX. (General reference for amine analysis).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Cyclopropyl NMR shifts).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-butyl N-(cyclopropylmethyl)carbamate
As a Senior Application Scientist, it is imperative to preface this guide with a critical understanding: the safe and compliant disposal of laboratory chemicals is not merely a procedural task but a cornerstone of responsible research and development. This document provides a detailed protocol for the proper disposal of tert-butyl N-(cyclopropylmethyl)carbamate, a compound frequently utilized in synthetic organic and medicinal chemistry. Our approach is grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound was not identified in the initial search, the guidance herein is synthesized from the SDS of structurally similar carbamate compounds and the regulatory landscape governing this chemical class. Carbamate wastes are generally considered hazardous, and their disposal is regulated.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is essential. Carbamate compounds can vary in their toxicological profiles, but it is prudent to handle them with a high degree of caution.
Key Hazards of Carbamate Compounds:
-
Toxicity: Many carbamates are toxic if swallowed, inhaled, or absorbed through the skin.[3]
-
Irritation: They can cause irritation to the skin, eyes, and respiratory tract.[4]
-
Environmental Hazard: Improper disposal can lead to environmental contamination.[5][6]
Mandatory Personal Protective Equipment (PPE): A risk assessment should always be conducted prior to handling. However, the following PPE is considered the minimum standard when managing this compound waste:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, neoprene, or other chemically resistant gloves. Inspect for integrity before each use. | To prevent skin contact and absorption. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles.[3] |
| Lab Coat | A chemically resistant lab coat or apron. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use a respirator. | To prevent inhalation of potentially harmful vapors or dust. |
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste at the point of generation are critical for safe and compliant disposal.
Step-by-Step Waste Identification:
-
Hazardous Waste Determination: Based on regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), wastes generated from the production of carbamates are often classified as hazardous.[1][2][7] Therefore, it is imperative to manage this compound waste as hazardous unless determined otherwise through appropriate analytical testing.
-
Waste Segregation:
Disposal Procedures
The disposal of this compound must be conducted in strict adherence to local, regional, and national regulations. The following procedures provide a general framework.
For Small Quantities (e.g., residual amounts in containers):
-
Container Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol).
-
Rinsate Collection: The rinsate must be collected and disposed of as hazardous waste. Do not discharge down the drain.
-
Container Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste, or it can be recycled or reconditioned.[3] Puncturing the container can prevent its reuse.[3]
For Bulk Quantities and Contaminated Materials:
-
Packaging:
-
Place the waste in a chemically compatible, leak-proof container with a secure lid.
-
The container must be in good condition and not reactive with the waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
-
-
Storage:
-
Store the waste in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal:
Spill Management:
In the event of a spill, the primary objective is to contain the material safely and prevent its spread.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.[10]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an absorbent material like sand or earth.[10] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5][6]
-
Collection: Place all contaminated materials (absorbent, soil, PPE) into a suitable container for hazardous waste disposal.[3] Use non-sparking tools for collection.[10]
-
Decontamination: Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 2. epa.gov [epa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aaronchem.com [aaronchem.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. govinfo.gov [govinfo.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling tert-butyl N-(cyclopropylmethyl)carbamate
Executive Summary & Chemical Profile
tert-butyl N-(cyclopropylmethyl)carbamate (CAS: 132666-63-4) is a Boc-protected amine intermediate commonly used in medicinal chemistry for peptide synthesis and drug development. While often chemically stable under neutral conditions, its handling requires specific protocols to prevent exposure to potentially bioactive amine precursors and to mitigate the risks associated with organic carbamates.
This guide moves beyond generic safety advice, focusing on the specific physical properties of Boc-protected intermediates—specifically their tendency to carry static charge and their solubility in penetrating solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).
Hazard Identification (GHS Classification)
Based on Structural Activity Relationship (SAR) and analog data:
-
Signal Word: WARNING
Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound is context-dependent . A solid powder presents different risks than a solution dissolved in organic solvents.
Critical Insight: The "Carrier Solvent" Rule
As a Senior Scientist, I must emphasize that the breakthrough time of your glove is rarely determined by the solid carbamate, but by the solvent it is dissolved in. Boc-protected amines are frequently handled in DCM, which permeates standard nitrile gloves in <4 minutes.
| PPE Category | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Extraction) | Technical Justification |
| Hand Protection | Single Nitrile (Min 0.11 mm / 4 mil) | Double Gloving Required Inner: Laminate (Silver Shield/PE)Outer: Nitrile (Disposable) | Standard nitrile fails against chlorinated solvents (DCM) often used with this compound. Laminate provides >4h breakthrough protection. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles | Solutions pose a splash risk; carbamates can be severe eye irritants. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Chemical-Resistant Apron (Tyvek or similar) | Prevents saturation of clothing if a reaction flask breaks or spills. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood (Sash at working height) | Primary containment is engineering control. N95 is insufficient for solvent vapors. |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Engineering Controls
-
Static Mitigation: Boc-protected amines are often fluffy, crystalline solids prone to electrostatic charging.
-
Action: Use an anti-static gun or ionizer bar inside the balance enclosure before weighing.
-
Why: This prevents "fly-away" powder, which causes unseen surface contamination.
-
-
Verify Ventilation: Ensure fume hood flow monitor reads between 80–120 fpm.
Phase 2: Weighing and Transfer
-
Tare First: Place the receiving vessel (flask) on the balance and tare before opening the chemical container.
-
Spatula Selection: Use a stainless steel or PTFE-coated spatula. Avoid plastic spatulas which increase static charge.
-
Transfer: Transfer the solid slowly. If the powder adheres to the spatula due to static, pause and use the anti-static device again.
-
Decon: Wipe the exterior of the reagent bottle with a Kimwipe dampened with ethanol before returning it to storage.
Phase 3: Reaction Setup (Solubilization)
-
Solvent Addition: Add solvent (e.g., DCM, THF) slowly down the side of the flask to minimize aerosolization.
-
Pressure Relief: If using a septum, insert a bleed needle immediately after solvent addition.
Workflow Visualization
The following diagram outlines the logical flow of safety decisions during the handling process.
Caption: Decision logic for PPE selection based on the physical state of the carbamate intermediate.
Emergency & Disposal Procedures
Spill Management
-
Solid Spill: Do not dry sweep. Cover with a wet paper towel (dampened with water) to prevent dust generation, then wipe up. Place in a sealed bag.
-
Solution Spill:
-
Alert nearby personnel.
-
Cover with absorbent pads (polypropylene).
-
If dissolved in DCM, do not use standard clay litter (it may not absorb efficiently); use specific organic solvent pillows.
-
Waste Disposal Guidelines
Proper segregation is vital to prevent "cocktail" reactions in waste drums.
| Waste Stream | Criteria | Disposal Code (Generic) |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Hazardous Solid - Toxic/Irritant |
| Liquid Waste A | Non-Halogenated solvents (THF, Ethyl Acetate) containing the compound. | Organic Flammable |
| Liquid Waste B | Halogenated solvents (DCM, Chloroform) containing the compound. | Halogenated Organic |
| RESTRICTION | DO NOT MIX WITH ACIDS. | N/A |
Scientific Rationale for Restriction: Strong acids (HCl, TFA) remove the Boc-protecting group, releasing the free amine (cyclopropylmethylamine) and CO₂ gas. In a sealed waste container, this gas evolution can cause over-pressurization and explosion.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
-
PubChem. (2023).[5] Compound Summary: this compound. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
